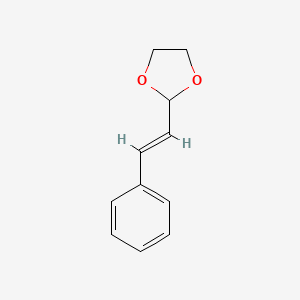

Cinnamaldehyde ethylene glycol acetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenylethenyl)-1, 3-dioxolane, also known as 2-styryl-1, 3-dioxolane or cinnamaldehyde ethylene acetal, belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. 2-(Phenylethenyl)-1, 3-dioxolane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(phenylethenyl)-1, 3-dioxolane is primarily located in the cytoplasm. 2-(Phenylethenyl)-1, 3-dioxolane has an allspice, cinnamon, and soft taste.

Applications De Recherche Scientifique

Biomedical Applications

2.1 Drug Delivery Systems

CEGA has been incorporated into drug delivery systems due to its ability to form stable polymers when conjugated with polyethylene glycol (PEG). Research indicates that PEG derivatives containing cinnamaldehyde acetal units can enhance drug solubility and release profiles. For example, a study demonstrated that a hydrogel synthesized from HO-PEG(ca)-OH (a PEG derivative with a single cinnamaldehyde acetal unit) exhibited controlled degradation in acidic environments, making it suitable for localized drug delivery in cancer therapy .

2.2 Antimicrobial Properties

Cinnamaldehyde itself is known for its antimicrobial properties, and its incorporation into CEGA retains these characteristics. Studies have shown that CEGA-loaded nanoparticles exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a potential candidate for antimicrobial coatings .

2.3 Tissue Engineering

In tissue engineering, CEGA-based hydrogels have been explored for their biocompatibility and ability to support cell growth. The incorporation of CEGA into gelatin-based hydrogels has shown promise as a bone substitute, providing anti-inflammatory effects while promoting cellular proliferation .

Material Science Applications

3.1 Polymer Development

CEGA can be utilized to create novel polymers with enhanced properties. For instance, polymers containing cinnamaldehyde acetal linkages have been developed for applications in biocompatible materials and drug delivery systems. These polymers can be synthesized using methods such as anionic ring-opening polymerization, resulting in materials that are both functional and biodegradable .

3.2 Coatings and Adhesives

The unique properties of CEGA allow it to be used in coatings and adhesives that require improved adhesion and flexibility. Its ability to form stable films makes it suitable for applications in packaging materials where flavor retention is critical .

Case Studies

Analyse Des Réactions Chimiques

Catalyst Efficiency

-

Acid Type : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (CF₃COOH) achieve >90% conversion at 0.1 mol% loading . Weak acids like acetic acid yield <25% conversion .

-

Loading Impact : Optimal HCl loading is 0.03–30 mol%, with excess (>600 mol%) reducing conversion due to alcohol protonation and competing hydrolysis .

Reaction Conditions

Degradation and Stability

Cinnamaldehyde ethylene glycol acetal undergoes acid-catalyzed hydrolysis, regenerating trans-cinnamaldehyde and ethylene glycol :

Kinetic Profile

-

pH Sensitivity : Complete degradation occurs at pH 5.0 within 8 hours .

-

Temperature Dependence :

Temperature (°C) Degradation Half-Life (hr) 25 12.5 37 6.2

1H NMR studies confirm the disappearance of acetal protons (δ 4.96 ppm) and emergence of aldehyde signals (δ 9.81 ppm) .

Functionalization in Polymer Chemistry

This acetal serves as a degradable crosslinker in polyethylene glycol (PEG)-based hydrogels :

Key Reactions

-

Thiol-Ene Click Chemistry : Reacts with 4-arm PEG-SH under alkaline conditions to form hydrogels .

-

Ring-Opening Polymerization : Initiates ε-caprolactone polymerization to synthesize amphiphilic triblock copolymers (HO-PCL-b-PEG(ca)-b-PCL-OH) .

Degradability

Environmental and Metabolic Fate

Propriétés

Numéro CAS |

5660-60-6 |

|---|---|

Formule moléculaire |

C11H12O2 |

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

2-[(E)-2-phenylethenyl]-1,3-dioxolane |

InChI |

InChI=1S/C11H12O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2/b7-6+ |

Clé InChI |

JQLASNFFJHGQTK-VOTSOKGWSA-N |

SMILES |

C1COC(O1)C=CC2=CC=CC=C2 |

SMILES isomérique |

C1COC(O1)/C=C/C2=CC=CC=C2 |

SMILES canonique |

C1COC(O1)C=CC2=CC=CC=C2 |

Densité |

1.095-1.103 |

Key on ui other cas no. |

5660-60-6 |

Description physique |

Nearly colourless oily liquid, soft, spicy, warm, sweet odou |

Solubilité |

insoluble in water; soluble in oils miscible (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.